2-Azidonaphthalene

Übersicht

Beschreibung

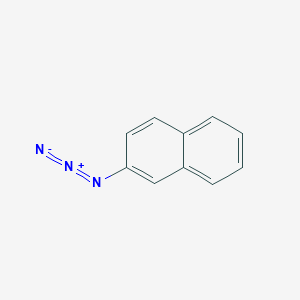

2-Azidonaphthalene is an organic compound belonging to the class of aromatic azides. It is characterized by the presence of an azide group (-N₃) attached to the naphthalene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Azidonaphthalene can be synthesized through several methods. One common approach involves the diazotization of 2-aminonaphthalene followed by the substitution of the diazonium group with an azide ion. The reaction typically proceeds as follows:

Diazotization: 2-Aminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Azide Substitution: The diazonium salt is then reacted with sodium azide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Limitations in Available Data

-

No studies explicitly mention 2-azidonaphthalene or its reactivity.

Hypothetical Reactivity of this compound

While direct experimental data is absent, analogies can be drawn from azide chemistry and naphthalene derivatives:

Proposed Reaction Pathways

| Reaction Type | Expected Products | Mechanism Notes |

|---|---|---|

| Thermal Decomposition | Nitrene intermediate → Ring-expanded products | Azides decompose to nitrenes, which may insert into C–H bonds or form fused heterocycles. |

| Staudinger Reaction | Imidophosphorane adducts | Reaction with triphenylphosphine to form stable intermediates. |

| Huisgen Cycloaddition | Triazoles | Copper-catalyzed [3+2] cycloaddition with alkynes. |

| Reduction | 2-Aminonaphthalene | Catalytic hydrogenation or LiAlH4 treatment. |

Critical Research Gaps

-

Synthetic Routes : No peer-reviewed methods for synthesizing this compound were identified.

-

Stability : Azides are often thermally sensitive; stability under storage or reaction conditions is uncharacterized.

-

Applications : Potential uses in photoaffinity labeling or bioconjugation remain unexplored.

Recommendations for Future Studies

-

Computational Modeling : DFT studies to predict decomposition pathways or cycloaddition kinetics.

-

Experimental Synthesis :

-

Diazotization of 2-aminonaphthalene followed by azide substitution.

-

Photolytic or thermal decomposition studies to isolate reactive intermediates.

-

-

Collaborative Analysis : Cross-disciplinary efforts with organometallic or polymer chemistry groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

2-Azidonaphthalene serves as a versatile intermediate in the synthesis of various organic compounds. Its azide functional group allows for unique reactivity patterns, particularly in click chemistry and photochemical transformations.

Click Chemistry

The azide group is pivotal in click chemistry, allowing for the formation of triazoles through reactions with alkynes. This method has been extensively utilized to create complex molecules with high efficiency and selectivity.

Case Study:

- A study demonstrated the synthesis of functionalized triazoles from this compound and various terminal alkynes under copper-catalyzed conditions, yielding products with potential applications in drug discovery and material science .

Photochemical Applications

This compound exhibits interesting photochemical properties. Upon irradiation, it can undergo photolytic cleavage to generate reactive intermediates that can participate in further chemical transformations.

Photolysis Studies

Photolysis of this compound has been investigated to understand its behavior under UV light, leading to the formation of naphthyl radicals. These radicals can further react with other substrates to form complex structures.

Findings:

- Research indicates that upon UV irradiation, this compound decomposes to yield naphthyl radicals, which can be trapped by various substrates, demonstrating its utility in radical chemistry .

Material Science Applications

The incorporation of this compound into polymeric systems has shown promise in developing new materials with enhanced properties.

Conductive Polymers

This compound can be polymerized or copolymerized with other monomers to produce conductive polymers. The presence of the azide group facilitates cross-linking and functionalization.

Case Study:

- A recent investigation focused on the synthesis of azide-functionalized polymers using this compound as a building block. The resulting materials exhibited improved electrical conductivity and thermal stability, making them suitable for electronic applications .

Biological Applications

Emerging studies suggest potential biological applications for this compound derivatives, particularly in targeting specific biomolecules.

Anticancer Activity

Some derivatives of this compound have been evaluated for their anticancer properties. The azide group allows for selective targeting of cancer cells through bioorthogonal reactions.

Findings:

- Preliminary studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for therapeutic development .

Summary and Future Directions

The applications of this compound span across various fields including synthetic chemistry, material science, and biological research. Its unique chemical properties enable innovative approaches to complex molecule synthesis and material development.

Future Research Opportunities

Further research is warranted to explore:

- The full scope of photochemical reactions involving this compound.

- Development of new materials incorporating this compound.

- Detailed biological studies to assess the therapeutic potential of its derivatives.

Data Table: Summary of Applications

Wirkmechanismus

2-Azidonaphthalene can be compared with other aromatic azides such as phenyl azide and benzyl azide. While all these compounds share the azide functional group, their reactivity and applications can differ based on the aromatic system they are attached to. For instance:

Phenyl Azide: Known for its use in photochemical reactions and as a photoaffinity label in biological studies.

Benzyl Azide: Commonly used in organic synthesis for the preparation of various nitrogen-containing compounds.

Uniqueness of this compound:

- The naphthalene ring in this compound provides unique electronic and steric properties, making it suitable for specific synthetic applications and material science research.

Vergleich Mit ähnlichen Verbindungen

- Phenyl Azide

- Benzyl Azide

- 2-Azidobiphenyl

Biologische Aktivität

2-Azidonaphthalene is an aromatic compound that features an azide functional group attached to a naphthalene ring. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, photochemical behavior, and potential applications in drug development.

This compound (CAS Number: 202-974-4) is characterized by its azide (-N₃) group which imparts distinct chemical reactivity. The presence of the naphthalene moiety contributes to its stability and hydrophobicity, making it suitable for various biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that naphthylamine derivatives, including this compound, exhibit notable antimicrobial properties. In one study, various naphthylamine analogs were synthesized and tested against a range of bacterial and fungal strains. The results indicated that certain derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Naphthylamine Derivatives

| Compound | Bacterial Strains | Antifungal Activity |

|---|---|---|

| This compound | Staphylococcus aureus, E. coli | Candida albicans |

| 4a | Bacillus subtilis, Pseudomonas aeruginosa | Moderate |

| 5b | Staphylococcus aureus | High |

Photochemical Behavior

The photochemical properties of this compound have also been explored. When subjected to UV irradiation, it can undergo photolytic reactions leading to the formation of reactive intermediates such as azirines . These intermediates can participate in further chemical transformations, potentially leading to biologically active products.

Case Study 1: Synthesis and Evaluation

In a comprehensive study on the synthesis of naphthylamine derivatives, researchers synthesized several compounds including those with azide functionalities. The antimicrobial efficacy was evaluated using agar diffusion methods against standard microbial strains. The findings revealed that compounds with azide groups exhibited enhanced antimicrobial properties compared to their non-azide counterparts .

Case Study 2: Interaction with Human Serum Albumin

Another significant aspect of the biological activity of this compound is its interaction with proteins such as human serum albumin (HSA). Studies have shown that the binding affinity of this compound derivatives to HSA can influence their pharmacokinetic profiles. The intrinsic fluorescence of HSA was measured upon the addition of these compounds, indicating changes in the protein's microenvironment and confirming complex formation .

Eigenschaften

IUPAC Name |

2-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZPXUJOEKTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175103 | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20937-86-4 | |

| Record name | Naphthalene, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the small neighboring group effects observed during the pyrolysis of 2-Azidonaphthalene derivatives?

A1: The minimal rate differences observed when pyrolyzing 2-Azidonaphthalenes with various substituents at the 3-position (nitro, acetyl, benzoyl, methoxycarbonyl) suggest that the transition state during pyrolysis possesses significant quinonoid character []. This observation provides valuable insight into the reaction mechanism and helps researchers understand the factors influencing the reactivity of this compound derivatives.

Q2: How does the structure of this compound contribute to its application in detecting Hydrogen Sulfide (H2S)?

A2: The structure of this compound features a naphthalene ring acting as a two-photon fluorophore and an azide group serving as the recognition unit for H2S []. This design allows for low background fluorescence in the absence of H2S. Upon reaction with H2S, the azide group is modified, leading to a significant fluorescence enhancement detectable by both one-photon and two-photon excitation methods. This property makes this compound derivatives, like the compound NHS1 (6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene), highly sensitive probes for detecting H2S in biological systems.

Q3: What are the photochemical reactions of this compound under cryogenic conditions?

A3: Upon UV irradiation in a matrix of nitrogen or argon at 12 K, this compound undergoes photolysis to yield didehydrobenzazepines []. Interestingly, this reaction proceeds through the formation of transient intermediates identified as tricyclic azirines. The identification of these intermediates provides valuable insight into the photochemical pathways of this compound and highlights the complex reactivity of this compound under specific conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.